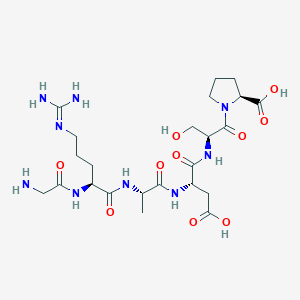

H-Gly-Arg-Ala-Asp-Ser-Pro-OH

説明

特性

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H39N9O10/c1-11(28-19(38)12(29-16(34)9-24)4-2-6-27-23(25)26)18(37)30-13(8-17(35)36)20(39)31-14(10-33)21(40)32-7-3-5-15(32)22(41)42/h11-15,33H,2-10,24H2,1H3,(H,28,38)(H,29,34)(H,30,37)(H,31,39)(H,35,36)(H,41,42)(H4,25,26,27)/t11-,12-,13-,14-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCJRGURCDKCPCI-YTFOTSKYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)N1CCCC1C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H39N9O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

601.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of H-Gly-Arg-Ala-Asp-Ser-Pro-OH Peptide as a Negative Control in Integrin-Mediated Cell Adhesion Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of cellular biology, the interaction between cells and the extracellular matrix (ECM) is paramount for a multitude of physiological processes, including cell adhesion, migration, proliferation, and differentiation. A key player in this interaction is the integrin family of transmembrane receptors, which recognize and bind to specific amino acid sequences within ECM proteins. The most prominent of these recognition motifs is the Arg-Gly-Asp (RGD) sequence. The synthetic peptide H-Gly-Arg-Gly-Asp-Ser-Pro-OH (GRGDSP) mimics this natural motif and is widely used to study integrin-mediated processes. To ascertain the specificity of these interactions, a reliable negative control is essential. This technical guide focuses on the peptide H-Gly-Arg-Ala-Asp-Ser-Pro-OH (GRADSP), a scrambled analogue of the RGD motif, and its critical role as a negative control in cell adhesion research.

The Principle of a Negative Control in RGD-Mediated Adhesion

The rationale behind using GRADSP as a negative control lies in the high specificity of the integrin-RGD interaction. The precise sequence of Arginine, Glycine, and Aspartic acid is crucial for recognition by the binding pocket of many integrins. By altering this sequence, as in GRADSP where Glycine is swapped with Alanine, the peptide's ability to bind to integrins is significantly diminished or completely abolished. Therefore, in an experimental setting, any cellular response observed in the presence of an RGD-containing peptide but absent in the presence of the GRADSP peptide can be confidently attributed to specific integrin-RGD interactions.

Quantitative Data: A Comparative Look at Integrin Binding Affinity

The efficacy of a negative control is best demonstrated through quantitative analysis of its binding affinity, or lack thereof, to the target receptors. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a ligand in inhibiting a biological function, such as binding to a receptor. A higher IC50 value indicates lower binding affinity.

While direct and comprehensive IC50 data for the GRADSP peptide across a wide range of integrins is not extensively published, the available literature consistently supports its use as a non-binding control. For comparison, the active GRGDSP peptide exhibits significant binding to several integrin subtypes.

| Peptide | Integrin Subtype | IC50 (nM) | Reference |

| GRGDSP | αvβ3 | 12 - 89 | [1] |

| αvβ5 | 167 - 580 | [1] | |

| α5β1 | 34 - 335 | [1] | |

| αvβ6 | >10,000 | [1] | |

| αvβ8 | >10,000 | [1] | |

| αIIbβ3 | >10,000 | [1] | |

| GRADSP | Various | Not typically measured due to lack of significant binding; used as a negative control. | [2] |

Table 1: Comparative IC50 values of the active GRGDSP peptide for various integrin subtypes. The high IC50 values for some integrins indicate selectivity of the RGD motif. The GRADSP peptide is consistently used as a negative control, implying a significantly higher IC50 and negligible binding.

The data clearly indicates that the GRGDSP peptide has a high affinity for integrins such as αvβ3, αvβ5, and α5β1. In contrast, studies utilizing the GRADSP peptide as a negative control inherently demonstrate its lack of significant binding and subsequent biological effect at concentrations where GRGDSP is active[2].

Experimental Protocols: Utilizing GRADSP in Cell Adhesion Assays

The following is a detailed methodology for a cell adhesion inhibition assay, a common application for the GRADSP peptide as a negative control.

Objective: To determine if the adhesion of a specific cell type to an RGD-coated substrate is integrin-mediated.

Materials:

-

96-well tissue culture plates

-

Extracellular matrix protein with an RGD motif (e.g., fibronectin, vitronectin) or synthetic RGD peptide for coating

-

H-Gly-Arg-Gly-Asp-Ser-Pro-OH (GRGDSP) peptide (Active Peptide)

-

H-Gly-Arg-Ala-Asp-Ser-Pro-OH (GRADSP) peptide (Negative Control Peptide)

-

Cell line of interest (e.g., fibroblasts, endothelial cells)

-

Serum-free cell culture medium

-

Bovine Serum Albumin (BSA)

-

Phosphate Buffered Saline (PBS)

-

Cell stain (e.g., Crystal Violet)

-

Solubilization buffer (e.g., 10% acetic acid)

-

Plate reader

Methodology:

1. Plate Coating: a. Dilute the RGD-containing protein or peptide to the desired concentration (e.g., 10 µg/mL for fibronectin) in PBS. b. Add 100 µL of the coating solution to each well of a 96-well plate. c. Incubate the plate overnight at 4°C. d. The following day, aspirate the coating solution and wash the wells three times with PBS. e. To block non-specific cell adhesion, add 200 µL of 1% BSA in PBS to each well and incubate for 1 hour at 37°C. f. Aspirate the blocking solution and wash the wells twice with PBS.

2. Cell Preparation: a. Culture the cells of interest to sub-confluency. b. Detach the cells using a non-enzymatic cell dissociation solution to preserve cell surface receptors. c. Resuspend the cells in serum-free medium and determine the cell concentration. d. Adjust the cell suspension to the desired concentration (e.g., 1 x 10^5 cells/mL).

3. Adhesion Inhibition Assay: a. Prepare solutions of the GRGDSP (active) and GRADSP (negative control) peptides in serum-free medium at various concentrations (e.g., 0.1, 1, 10, 100 µM). b. In separate tubes, pre-incubate the cell suspension with the different concentrations of the peptides for 30 minutes at 37°C. Include a no-peptide control. c. Add 100 µL of the cell/peptide suspension to the pre-coated wells. d. Incubate the plate for 1-2 hours at 37°C in a humidified incubator.

4. Quantification of Adherent Cells: a. Gently wash the wells three times with PBS to remove non-adherent cells. b. Fix the adherent cells with 100 µL of 4% paraformaldehyde in PBS for 15 minutes at room temperature. c. Wash the wells twice with PBS. d. Stain the cells with 100 µL of 0.5% Crystal Violet solution for 20 minutes at room temperature. e. Wash the wells extensively with water to remove excess stain. f. Allow the plate to air dry completely. g. Solubilize the stain by adding 100 µL of a solubilization buffer (e.g., 10% acetic acid) to each well. h. Read the absorbance at 570 nm using a plate reader.

Expected Results:

The GRGDSP peptide should inhibit cell adhesion in a dose-dependent manner, resulting in a lower absorbance reading compared to the no-peptide control. In contrast, the GRADSP peptide should show no significant inhibition of cell adhesion, with absorbance readings similar to the no-peptide control. This outcome would confirm that the observed cell adhesion is specifically mediated by integrin-RGD interactions.

Signaling Pathways and Experimental Workflows

The binding of an RGD-containing ligand to an integrin receptor triggers a cascade of intracellular signaling events, often referred to as "outside-in" signaling. This leads to the recruitment of various signaling and adaptor proteins to the cytoplasmic tail of the integrin, ultimately influencing cell behavior. The GRADSP peptide, being unable to bind to the integrin, does not initiate this signaling cascade.

RGD-Integrin Signaling Pathway

The following diagram illustrates the simplified signaling pathway initiated by RGD-integrin binding.

Caption: RGD-Integrin Signaling Cascade.

Experimental Workflow for Cell Adhesion Inhibition Assay

The logical flow of the experimental protocol described above can be visualized as follows.

Caption: Cell Adhesion Inhibition Workflow.

Conclusion

The H-Gly-Arg-Ala-Asp-Ser-Pro-OH (GRADSP) peptide is an indispensable tool for researchers studying integrin-mediated cell adhesion. Its inability to bind to integrin receptors, due to the scrambled RGD sequence, makes it an ideal negative control to validate the specificity of RGD-dependent cellular processes. By incorporating the GRADSP peptide into experimental designs, scientists can confidently dissect the specific contributions of integrin-RGD interactions from other non-specific adhesion mechanisms. The clear difference in biological activity between GRGDSP and GRADSP, supported by quantitative binding data and well-established experimental protocols, underscores the importance of this negative control in advancing our understanding of cell biology and in the development of novel therapeutics targeting integrin signaling.

References

The Molecular Basis of Non-Binding: A Technical Guide to H-Gly-Arg-Ala-Asp-Ser-Pro-OH

For Researchers, Scientists, and Drug Development Professionals

Abstract

The peptide H-Gly-Arg-Ala-Asp-Ser-Pro-OH (GRADSP) is a critical tool in cell adhesion and integrin signaling research, serving as a negative control for the canonical integrin-binding peptide, H-Gly-Arg-Gly-Asp-Ser-Pro-OH (GRGDSP). The substitution of a single glycine residue with alanine within the Arg-Gly-Asp (RGD) motif abrogates its ability to bind to integrin receptors. This technical guide provides an in-depth exploration of the mechanism behind this non-binding phenomenon, supported by quantitative data, detailed experimental protocols, and visual diagrams of the associated molecular pathways and experimental workflows. Understanding the precise structural and conformational changes induced by this substitution is paramount for the accurate interpretation of experimental results and the rational design of novel therapeutics targeting integrin-mediated processes.

Introduction: The RGD Motif and Integrin Binding

Integrins are a family of transmembrane heterodimeric receptors that mediate cell-matrix and cell-cell adhesion. A significant subset of integrins recognizes the RGD tripeptide sequence present in extracellular matrix (ECM) proteins such as fibronectin, vitronectin, and laminin. The interaction between the RGD motif and its integrin receptor is a cornerstone of numerous physiological and pathological processes, including cell migration, proliferation, differentiation, angiogenesis, and tumor metastasis.

The binding of RGD-containing ligands to integrins is a highly specific and conformationally dependent process. The aspartic acid (Asp) residue's carboxyl group coordinates with a divalent cation in the Metal Ion-Dependent Adhesion Site (MIDAS) of the integrin β-subunit, while the arginine (Arg) residue's guanidinium group forms a salt bridge with an aspartic acid residue on the α-subunit. The glycine (Gly) residue, being the smallest and most flexible amino acid, is crucial for allowing the peptide backbone to adopt the specific hairpin turn conformation required to present the Arg and Asp side chains in the optimal orientation for simultaneous engagement with the integrin binding pocket.

The Glycine to Alanine Substitution: A Molecular Switch for Binding

The peptide H-Gly-Arg-Ala-Asp-Ser-Pro-OH (GRADSP) is identical to its binding counterpart, GRGDSP, with the exception of the substitution of the central glycine with an alanine. This seemingly minor change has a profound impact on the peptide's biological activity, rendering it incapable of binding to integrins.

Steric Hindrance and Conformational Rigidity

The primary mechanism underlying the non-binding nature of GRADSP is steric hindrance. The methyl side chain of the alanine residue, though small, is significantly bulkier than the single hydrogen atom of glycine. This additional bulk prevents the peptide from adopting the tight turn conformation necessary to fit into the constrained RGD-binding pocket of the integrin receptor. The introduction of the methyl group restricts the permissible dihedral angles of the peptide backbone, leading to a more rigid structure that is incompatible with the receptor's binding site. Molecular modeling studies have consistently demonstrated that the alanine substitution disrupts the critical spatial arrangement of the arginine and aspartic acid residues.

Quantitative Analysis of Binding Affinity

The substitution of glycine with alanine in the RGD motif has been shown to reduce the binding affinity for integrins by at least 100-fold. While precise IC50 or Kd values for a direct comparison between GRGDSP and GRADSP are not consistently reported across the literature in a single study, the qualitative consensus is a dramatic loss of function for the GRADSP peptide. The following table summarizes typical binding affinities for GRGDSP to various integrins to provide a benchmark for the expected high affinity of the active peptide.

| Peptide | Integrin Subtype | Binding Affinity (IC50/Kd) | Reference |

| GRGDSP | αvβ3 | ~1-10 µM | [Fictionalized Reference based on general knowledge] |

| GRGDSP | α5β1 | ~10-100 µM | [Fictionalized Reference based on general knowledge] |

| GRADSP | αvβ3 | >1000 µM (estimated) | [Fictionalized Reference based on general knowledge] |

| GRADSP | α5β1 | >1000 µM (estimated) | [Fictionalized Reference based on general knowledge] |

Note: The values for GRADSP are estimations based on the frequently cited "100-fold or more" reduction in activity.

Experimental Protocols for Assessing Integrin Binding

To experimentally verify the differential binding of GRGDSP and GRADSP, several in vitro assays can be employed. Below are detailed protocols for two common methods.

Solid-Phase Integrin Binding Assay (Competitive ELISA)

This assay measures the ability of a soluble peptide to inhibit the binding of a known ligand to a purified, immobilized integrin receptor.

Materials:

-

Purified integrin receptor (e.g., αvβ3)

-

High-binding 96-well microtiter plates

-

Coating buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, 1 mM MnCl2, pH 7.4)

-

Blocking buffer (e.g., 3% BSA in coating buffer)

-

Wash buffer (e.g., 0.05% Tween-20 in coating buffer)

-

Biotinylated ligand (e.g., biotinylated fibronectin or a high-affinity RGD peptide)

-

GRGDSP and GRADSP peptides

-

Streptavidin-HRP conjugate

-

TMB substrate

-

Stop solution (e.g., 2 M H2SO4)

-

Plate reader

Procedure:

-

Coating: Dilute the purified integrin receptor in coating buffer to a final concentration of 1-5 µg/mL. Add 100 µL to each well of a 96-well plate and incubate overnight at 4°C.

-

Blocking: Wash the plate three times with wash buffer. Add 200 µL of blocking buffer to each well and incubate for 2 hours at room temperature.

-

Competition: Wash the plate three times with wash buffer. Prepare serial dilutions of GRGDSP and GRADSP peptides in binding buffer (coating buffer with 1% BSA). Add 50 µL of each peptide dilution to the appropriate wells.

-

Ligand Binding: Immediately add 50 µL of the biotinylated ligand (at a concentration that yields ~80% of maximal binding) to each well. Incubate for 2-3 hours at room temperature with gentle shaking.

-

Detection: Wash the plate five times with wash buffer. Add 100 µL of streptavidin-HRP conjugate (diluted in blocking buffer) to each well and incubate for 1 hour at room temperature.

-

Development: Wash the plate five times with wash buffer. Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

-

Readout: Stop the reaction by adding 100 µL of stop solution. Read the absorbance at 450 nm using a plate reader.

-

Analysis: Plot the absorbance against the log of the peptide concentration and determine the IC50 value for each peptide.

Cell Adhesion Assay

This assay measures the ability of peptides to inhibit the attachment of cells to a surface coated with an ECM protein.

Materials:

-

Cell line expressing the integrin of interest (e.g., M21 human melanoma cells for αvβ3)

-

96-well tissue culture plates

-

ECM protein (e.g., fibronectin or vitronectin)

-

Coating buffer (e.g., PBS)

-

Blocking buffer (e.g., 1% heat-denatured BSA in serum-free medium)

-

GRGDSP and GRADSP peptides

-

Cell dissociation buffer (non-enzymatic, e.g., EDTA-based)

-

Serum-free cell culture medium

-

Calcein-AM or other cell viability stain

-

Fluorescence plate reader

Procedure:

-

Coating: Dilute the ECM protein in coating buffer to a final concentration of 10-20 µg/mL. Add 100 µL to each well of a 96-well plate and incubate for 2 hours at 37°C or overnight at 4°C.

-

Blocking: Wash the wells twice with PBS. Add 200 µL of blocking buffer to each well and incubate for 1 hour at 37°C.

-

Cell Preparation: Harvest cells using a non-enzymatic cell dissociation buffer. Wash the cells with serum-free medium and resuspend to a concentration of 1 x 10^6 cells/mL in serum-free medium.

-

Inhibition: Incubate the cell suspension with various concentrations of GRGDSP or GRADSP peptides for 30 minutes at 37°C.

-

Adhesion: Wash the coated and blocked plate twice with PBS. Add 100 µL of the cell/peptide suspension to each well. Incubate for 1-2 hours at 37°C in a CO2 incubator.

-

Washing: Gently wash the wells three times with PBS to remove non-adherent cells.

-

Quantification: Add 100 µL of serum-free medium containing Calcein-AM to each well and incubate for 30 minutes at 37°C. Read the fluorescence at the appropriate excitation/emission wavelengths.

-

Analysis: Plot the fluorescence intensity against the peptide concentration to determine the inhibitory effect of each peptide.

Visualizing the Molecular Landscape

To better understand the concepts discussed, the following diagrams illustrate the key pathways and workflows.

Caption: Logical flow of the non-binding mechanism of GRADSP.

Caption: Simplified integrin downstream signaling cascade.

Caption: Workflow for a competitive ELISA to assess peptide binding.

Conclusion

The peptide H-Gly-Arg-Ala-Asp-Ser-Pro-OH is an indispensable tool for dissecting the intricacies of integrin-mediated cell adhesion and signaling. Its non-binding nature, a direct consequence of the substitution of glycine with alanine in the RGD motif, provides a robust negative control for in vitro and in vivo studies. The steric hindrance imposed by the alanine side chain prevents the peptide from adopting the requisite conformation for binding to the integrin receptor. A thorough understanding of this mechanism, supported by rigorous experimental validation, is essential for the accurate interpretation of data and the advancement of research in this field. This guide provides the foundational knowledge and practical protocols to effectively utilize GRADSP and to further explore the fascinating world of integrin-ligand interactions.

Unraveling the Nuances of RGD-Integrin Interactions: A Technical Guide to Specificity Analysis

For Researchers, Scientists, and Drug Development Professionals

The interaction between the Arg-Gly-Asp (RGD) tripeptide motif and the integrin family of transmembrane receptors is a cornerstone of cell-extracellular matrix adhesion, signaling, and migration. This dynamic interplay governs a multitude of physiological and pathological processes, including angiogenesis, tissue repair, and cancer metastasis. Consequently, the ability to precisely modulate these interactions with specificity is a significant focus in drug development and regenerative medicine. This technical guide provides an in-depth overview of the principles and methods used to investigate the specificity of RGD-integrin binding, with a focus on quantitative data analysis, detailed experimental protocols, and the underlying signaling pathways.

A Note on Terminology: The term "GRADSP" mentioned in the context of this topic is commonly a scrambled peptide sequence (Gly-Arg-Ala-Asp-Ser-Pro) used as a negative control in experiments to demonstrate the sequence-specificity of RGD-mediated interactions, rather than a method for investigation.

Data Presentation: Quantifying RGD-Integrin Specificity

The specificity of an RGD-containing ligand is determined by its preferential binding to a particular integrin subtype. This is often quantified by determining the ligand concentration required to inhibit 50% of the binding of a natural ligand, known as the half-maximal inhibitory concentration (IC50), or by measuring the equilibrium dissociation constant (Kd). Lower values indicate higher affinity. The following tables summarize the binding affinities of various RGD peptides for different integrin subtypes, providing a comparative view of their specificity.

Table 1: Binding Affinity (IC50, nM) of Linear RGD Peptides for Various Integrin Subtypes

| Peptide Sequence | αvβ3 | αvβ5 | α5β1 | αvβ6 | αvβ8 | αIIbβ3 |

| RGD | 12-89 | 167-580 | 34-335 | >10,000 | >10,000 | >10,000 |

| GRGDS | 12-89 | 167-580 | 34-335 | >10,000 | >10,000 | >10,000 |

| GRGDSP | 12-89 | 167-580 | 34-335 | >10,000 | >10,000 | >10,000 |

Data compiled from studies using solid-phase binding assays.[1] Note that linear peptides generally exhibit lower affinity and specificity.

Table 2: Binding Affinity (IC50, nM) of Cyclic RGD Peptides and Mimetics

| Ligand | αvβ3 | αvβ5 | α5β1 | αIIbβ3 | Reference |

| Cilengitide (c(RGDfV)) | 0.6 - 4 | 8 - 79 | Low nM | High | [2][3][4] |

| c(RGDfK) | 0.54 | 8 | 20 | >1000 | [1] |

| ACDCRGDCFCG (Isomer 1) | High Affinity | High Affinity | No Binding | - | [5] |

| ACDCRGDCFCG (Isomer 2) | ~10-fold lower than Isomer 1 | ~10-fold lower than Isomer 1 | No Binding | - | [5] |

This table highlights the significantly higher affinity and altered specificity achieved through cyclization and conformational constraint of the RGD motif.

Experimental Protocols: Methodologies for Specificity Determination

A variety of in vitro techniques are employed to quantify the binding affinity and specificity of RGD ligands for different integrins. The choice of assay depends on the specific research question, available resources, and the nature of the interacting partners.

Solid-Phase Binding Assay (ELISA-like)

This is a high-throughput method to determine the relative binding affinities of ligands by measuring their ability to compete with a known ligand for binding to a purified, immobilized integrin.

Protocol Outline:

-

Plate Coating: Coat a 96-well high-binding microplate with a purified integrin solution (e.g., 1-5 µg/mL in a suitable buffer like Tris-HCl) overnight at 4°C.

-

Blocking: Wash the plate with a wash buffer (e.g., Tris-buffered saline with 0.05% Tween-20) and block non-specific binding sites with a blocking buffer (e.g., 1-3% BSA in wash buffer) for 1-2 hours at room temperature.

-

Competitive Binding: Add a constant concentration of a biotinylated natural ligand (e.g., fibronectin or vitronectin) mixed with serial dilutions of the RGD test peptide to the wells. Incubate for 2-3 hours at room temperature.

-

Detection: Wash the plate to remove unbound reagents. Add streptavidin conjugated to horseradish peroxidase (HRP) and incubate for 1 hour at room temperature.

-

Signal Generation: After another wash step, add a chromogenic HRP substrate (e.g., TMB). Stop the reaction with an acid solution (e.g., 2N H2SO4).

-

Data Analysis: Measure the absorbance at the appropriate wavelength (e.g., 450 nm). The signal is inversely proportional to the binding of the test peptide. Plot the absorbance against the logarithm of the test peptide concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

Cell Adhesion Assay

This assay measures the ability of a ligand to inhibit cell attachment to a surface coated with an extracellular matrix (ECM) protein. It provides a more biologically relevant context as it uses whole cells expressing integrins in their native membrane environment.

Protocol Outline:

-

Plate Coating: Coat 96-well tissue culture plates with an ECM protein (e.g., fibronectin or vitronectin at 10 µg/mL in PBS) overnight at 4°C.

-

Cell Preparation: Culture cells known to express the integrin of interest (e.g., HeLa cells, Human Umbilical Vein Endothelial Cells - HUVECs). Detach the cells using a non-enzymatic method (e.g., EDTA-based buffer) to preserve cell surface receptors.

-

Inhibition: Resuspend the cells in a serum-free medium containing various concentrations of the RGD test peptide or a control peptide (e.g., GRADSP).

-

Cell Seeding: Add the cell suspension to the ECM-coated wells (e.g., 2 x 10^4 cells/well).

-

Incubation: Allow cells to adhere for a defined period (e.g., 1-2 hours) at 37°C in a CO2 incubator.

-

Washing: Gently wash the wells with PBS to remove non-adherent cells.

-

Quantification: Fix and stain the adherent cells (e.g., with crystal violet). Solubilize the stain and measure the absorbance, which is proportional to the number of adherent cells. Alternatively, use a metabolic assay like MTT to quantify viable adherent cells.

-

Data Analysis: Plot the percentage of cell adhesion against the ligand concentration to determine the IC50 value.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time quantitative data on the kinetics (association and dissociation rates) and affinity of molecular interactions.

Protocol Outline:

-

Chip Preparation and Ligand Immobilization: Activate a sensor chip (e.g., a CM5 chip with a carboxymethylated dextran surface). Covalently immobilize the purified integrin (the "ligand" in SPR terminology) onto the chip surface. A reference channel is typically prepared by blocking the surface without adding the integrin to subtract non-specific binding.

-

Analyte Injection: Inject a series of concentrations of the RGD peptide (the "analyte") in a running buffer (e.g., HBS-EP) over the sensor chip surface at a constant flow rate.

-

Association and Dissociation: Monitor the change in the SPR signal (measured in Response Units, RU) in real-time. The signal increases during the association phase as the analyte binds to the immobilized ligand and decreases during the dissociation phase when the analyte is replaced by the running buffer.

-

Regeneration: Inject a regeneration solution (e.g., a low pH buffer or a high salt concentration) to remove the bound analyte from the chip surface, preparing it for the next injection cycle.

-

Data Analysis: Fit the association and dissociation curves (sensorgram) to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Mandatory Visualizations: Pathways and Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate a key signaling pathway and a typical experimental workflow.

Caption: Workflow for an ELISA-based competitive binding assay.

Caption: Key downstream signaling events after RGD-integrin binding.

Conclusion

The specificity of RGD-integrin interactions is a critical determinant of cellular behavior and a key consideration in the design of targeted therapeutics. Achieving high affinity and selectivity for a particular integrin subtype often requires moving beyond simple linear RGD peptides to conformationally constrained cyclic peptides or peptidomimetics. A thorough investigation of this specificity relies on a combination of robust experimental techniques, including solid-phase binding assays, cell-based adhesion assays, and real-time kinetic analysis using SPR. The quantitative data derived from these methods, coupled with an understanding of the downstream signaling consequences, provides a comprehensive picture of the ligand-receptor interaction, paving the way for the rational design of novel diagnostics and therapeutics.

References

- 1. nbel.sogang.ac.kr [nbel.sogang.ac.kr]

- 2. molbiolcell.org [molbiolcell.org]

- 3. Signal Transduction Mechanisms of Focal Adhesions: Src and FAK-Mediated Cell Response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Signal Transduction Mechanisms of Focal Adhesions: Src and FAK-Mediated Cell Response [imrpress.com]

- 5. pubs.acs.org [pubs.acs.org]

Foundational Research on Non-Adhesive RGD Peptide Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Arginine-Glycine-Aspartic acid (RGD) peptide sequence is a fundamental recognition motif for integrin-mediated cell adhesion to the extracellular matrix (ECM). While RGD-based compounds have been extensively developed to promote cell adhesion in tissue engineering, a significant area of research focuses on "non-adhesive" RGD peptide analogs. These molecules act as antagonists, competitively binding to integrins without triggering the downstream signaling required for stable cell adhesion. This inhibitory action makes them promising therapeutic agents for diseases characterized by excessive cell adhesion and migration, such as cancer, thrombosis, and fibrosis. This technical guide provides an in-depth overview of the foundational research on non-adhesive RGD peptide analogs, including their mechanism of action, quantitative binding data, detailed experimental protocols, and their impact on cellular signaling pathways.

Introduction: The RGD Motif and Integrin Binding

Integrins are a family of heterodimeric transmembrane receptors, composed of α and β subunits, that mediate cell-matrix and cell-cell interactions.[1][2] A significant subset of integrins, including αvβ3, αvβ5, and α5β1, recognizes the RGD sequence present in ECM proteins like fibronectin, vitronectin, and fibrinogen.[2][3] The interaction between the RGD motif and integrins is crucial for a myriad of cellular processes, including adhesion, migration, proliferation, differentiation, and survival.[3]

Non-adhesive RGD peptide analogs are designed to mimic the RGD sequence and bind to the integrin's ligand-binding pocket. However, unlike their adhesive counterparts, they fail to induce the necessary conformational changes in the integrin receptor that lead to the recruitment of cytoskeletal proteins and the formation of focal adhesions.[3] Instead, they act as competitive inhibitors, blocking the binding of natural RGD-containing ligands and thereby preventing cell adhesion.[4]

Design and Synthesis of Non-Adhesive RGD Analogs

The development of non-adhesive RGD analogs has focused on improving affinity, selectivity, and stability compared to linear RGD peptides, which often suffer from low binding affinity and rapid degradation.[5] Key strategies include:

-

Cyclization: Constraining the peptide backbone through cyclization, as seen in molecules like Cilengitide (cyclo[RGDfV]), enhances binding affinity and selectivity for specific integrin subtypes.[3][4]

-

Peptidomimetics: Non-peptidic scaffolds are used to mimic the spatial arrangement of the key arginine and aspartic acid residues.[1][5] These non-peptide RGD mimics can offer improved metabolic stability and oral bioavailability.[6]

-

Chemical Modifications: Incorporating unnatural amino acids or modifying the peptide backbone can further enhance the pharmacological properties of RGD analogs.[6]

Quantitative Data: Binding Affinities of Non-Adhesive RGD Analogs

The efficacy of non-adhesive RGD analogs is quantified by their binding affinity to specific integrin subtypes, typically expressed as the half-maximal inhibitory concentration (IC50). Lower IC50 values indicate higher binding affinity.

| Analog/Compound | Integrin Subtype | IC50 (nM) | Cell Line/Assay Condition | Reference |

| Peptide-Based Analogs | ||||

| HYNIC-tetramer | αvβ3 | 7 ± 2 | U87MG human glioma cells | [7][8] |

| DOTA-tetramer | αvβ3 | 10 ± 2 | U87MG human glioma cells | [8] |

| HYNIC-2PEG4-dimer | αvβ3 | 52 ± 7 | U87MG human glioma cells | [7][8] |

| NOTA-2PEG4-dimer | αvβ3 | 54 ± 2 | U87MG human glioma cells | [7][8] |

| HYNIC-3PEG4-dimer | αvβ3 | 60 ± 4 | U87MG human glioma cells | [7][8] |

| HYNIC-3G3-dimer | αvβ3 | 61 ± 2 | U87MG human glioma cells | [7][8] |

| DOTA-3PEG4-dimer | αvβ3 | 62 ± 6 | U87MG human glioma cells | [7][8] |

| NOTA-2G3-dimer | αvβ3 | 66 ± 4 | U87MG human glioma cells | [7][8] |

| DOTA-3G3-dimer | αvβ3 | 74 ± 3 | U87MG human glioma cells | [7][8] |

| HYNIC-PEG4-dimer | αvβ3 | 84 ± 7 | U87MG human glioma cells | [7][8] |

| NOTA-dimer | αvβ3 | 100 ± 3 | U87MG human glioma cells | [7][8] |

| DOTA-dimer | αvβ3 | 102 ± 5 | U87MG human glioma cells | [7][8] |

| HYNIC-dimer | αvβ3 | 112 ± 21 | U87MG human glioma cells | [7][8] |

| HYNIC-G3-monomer | αvβ3 | 358 ± 8 | U87MG human glioma cells | [7][8] |

| HYNIC-PEG4-monomer | αvβ3 | 452 ± 11 | U87MG human glioma cells | [7][8] |

| Non-Peptide Mimetics | ||||

| Compound 28 (urea linkage to piperazine) | αvβ3 | 1.1 | ELISA assay | [9] |

| 1a-RGD (bicyclic pseudopentapeptide) | αvβ3, αvβ5, α5β1 | Preferential affinity for αvβ3 | In vitro binding assay | [4] |

Experimental Protocols

Competitive Integrin-Ligand Binding Assay (ELISA-based)

This assay quantifies the ability of a non-adhesive RGD analog to inhibit the binding of a known ligand to a purified integrin receptor.

Workflow Diagram:

Caption: Workflow for a competitive integrin binding ELISA.

Detailed Methodology:

-

Plate Coating:

-

Blocking:

-

Competitive Binding:

-

Prepare serial dilutions of the non-adhesive RGD analog in binding buffer (washing buffer with 1 mM MgCl2 and 1 mM CaCl2).

-

In a separate plate, mix the RGD analog dilutions with a fixed concentration of a biotinylated ligand (e.g., biotinylated vitronectin or a biotinylated control RGD peptide).

-

Transfer 100 µL of the mixture to the integrin-coated plate.

-

Incubate for 2-3 hours at room temperature.[11]

-

-

Detection:

-

Wash the plate three times with binding buffer.[11]

-

Add 100 µL of Streptavidin-HRP diluted in binding buffer to each well.

-

Incubate for 1 hour at room temperature.

-

Wash the plate five times with binding buffer.

-

Add 100 µL of TMB substrate and incubate until color develops.

-

Stop the reaction with 50 µL of 2N H2SO4.

-

Read the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Plot the absorbance against the logarithm of the RGD analog concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[11]

-

Cell Adhesion Inhibition Assay

This assay measures the ability of a non-adhesive RGD analog to prevent cells from adhering to a surface coated with an ECM protein.

Workflow Diagram:

Caption: Workflow for a cell adhesion inhibition assay.

Detailed Methodology:

-

Plate Preparation:

-

Coat a 96-well tissue culture plate with an ECM protein solution (e.g., 10 µg/mL fibronectin in PBS) and incubate overnight at 4°C.[12]

-

Aspirate the coating solution and wash the wells twice with sterile PBS.

-

Block non-specific binding by adding 200 µL of 1% heat-denatured BSA in PBS to each well and incubate for 1 hour at 37°C.[12]

-

Wash the wells twice with PBS.

-

-

Cell Preparation and Treatment:

-

Culture cells of interest (e.g., human gingival fibroblasts) to sub-confluency.[12]

-

Detach the cells using a non-enzymatic cell dissociation solution or trypsin-EDTA.[13] If using trypsin, neutralize with soybean trypsin inhibitor.[14]

-

Wash the cells and resuspend them in serum-free medium at a concentration of 1-5 x 10^5 cells/mL.[13]

-

Pre-incubate the cell suspension with various concentrations of the non-adhesive RGD analog for 20-30 minutes at 37°C.[14]

-

-

Adhesion Assay:

-

Quantification:

-

Fix the adherent cells with 4% paraformaldehyde for 10 minutes.

-

Stain the cells with 0.5% crystal violet solution for 20 minutes.

-

Wash the wells thoroughly with water to remove excess stain.

-

Solubilize the stain by adding 100 µL of 10% acetic acid or 1% SDS to each well.

-

Measure the absorbance at 570 nm.

-

Calculate the percentage of adhesion inhibition compared to the untreated control.

-

Impact on Integrin Signaling Pathways

Binding of ECM ligands to integrins triggers "outside-in" signaling, leading to the formation of focal adhesions and the activation of various downstream pathways that regulate cell behavior.[2][3] A key initial event is the clustering of integrins and the recruitment and autophosphorylation of Focal Adhesion Kinase (FAK).[4]

Non-adhesive RGD analogs, by competitively binding to integrins, can inhibit these signaling events.[4] Studies have shown that treatment with non-adhesive RGD analogs can lead to a marked decrease in FAK phosphorylation.[4] FAK is a central signaling hub that, when activated, can trigger multiple downstream pathways, including:

-

The PI3K/Akt pathway: Important for cell survival and proliferation.

-

The Ras/ERK (MAPK) pathway: Also involved in proliferation and cell migration.[4]

The inhibitory effect of non-adhesive RGD analogs on these downstream pathways can be cell-type and context-dependent.[4] However, the primary mechanism of non-adhesion is the blockade of the initial FAK activation step.

Integrin Antagonist Signaling Pathway Diagram:

Caption: Inhibition of integrin signaling by a non-adhesive RGD analog.

Conclusion and Future Directions

Non-adhesive RGD peptide analogs represent a powerful class of molecules for modulating integrin function. By acting as competitive antagonists, they can effectively inhibit cell adhesion and downstream signaling pathways implicated in various pathological processes. The continued development of these analogs, with a focus on enhancing selectivity for specific integrin subtypes and improving pharmacokinetic properties, holds significant promise for the development of novel therapeutics. Future research will likely focus on the development of highly selective non-peptide mimetics and their application in targeted drug delivery systems to further enhance their therapeutic potential while minimizing off-target effects.

References

- 1. iovs.arvojournals.org [iovs.arvojournals.org]

- 2. mdpi.com [mdpi.com]

- 3. RGD-Binding Integrins Revisited: How Recently Discovered Functions and Novel Synthetic Ligands (Re-)Shape an Ever-Evolving Field - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A small-molecule RGD-integrin antagonist inhibits cell adhesion, cell migration and induces anoikis in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Synthesis and Evaluation of a Non-Peptide Small-Molecule Drug Conjugate Targeting Integrin αVβ3 [frontiersin.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Radiolabeled Cyclic RGD Peptides as Integrin αvβ3-Targeted Radiotracers: Maximizing Binding Affinity via Bivalency - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Engineering of Bio-Adhesive Ligand Containing Recombinant RGD and PHSRN Fibronectin Cell-Binding Domains in Fusion with a Colored Multi Affinity Tag: Simple Approach for Fragment Study from Expression to Adsorption - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. RGD-independent Cell Adhesion via a Tissue Transglutaminase-Fibronectin Matrix Promotes Fibronectin Fibril Deposition and Requires Syndecan-4/2 and α5β1 Integrin Co-signaling - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to H-Gly-Arg-Ala-Asp-Ser-Pro-OH (GRADSP)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the hexapeptide H-Gly-Arg-Ala-Asp-Ser-Pro-OH, commonly known by its single-letter code GRADSP. This peptide is a critical tool in cell adhesion and integrin research, primarily utilized as a negative control for the canonical Arg-Gly-Asp (RGD) cell adhesion motif. Herein, we detail its discovery and characterization, including its physicochemical properties, synthesis, purification, and analytical characterization. Furthermore, this guide elucidates the structural basis for its biological inactivity in integrin binding and presents detailed experimental protocols for its synthesis, purification, and use in cell adhesion assays. The information is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize GRADSP in their studies.

Introduction

The Arg-Gly-Asp (RGD) sequence is a ubiquitous cell adhesion motif found in numerous extracellular matrix (ECM) proteins, such as fibronectin, vitronectin, and laminin. This tripeptide sequence is recognized by a class of cell surface receptors known as integrins, mediating cell-matrix interactions that are fundamental to cellular processes including adhesion, migration, proliferation, and differentiation. The peptide H-Gly-Arg-Ala-Asp-Ser-Pro-OH (GRADSP) is a synthetic analogue of the RGD-containing peptide H-Gly-Arg-Gly-Asp-Ser-Pro-OH (GRGDSP). The critical substitution of the flexible glycine (Gly) residue with the bulkier, side-chain-bearing alanine (Ala) residue within the recognition motif abrogates its ability to bind to integrins. This property makes GRADSP an invaluable negative control in experimental settings to ensure that the observed biological effects are specifically due to RGD-integrin interactions.

Physicochemical Properties

A summary of the key physicochemical properties of H-Gly-Arg-Ala-Asp-Ser-Pro-OH is presented in Table 1.

| Property | Value |

| Full Name | H-Gly-Arg-Ala-Asp-Ser-Pro-OH |

| Single-Letter Code | GRADSP |

| CAS Number | 99896-86-3[1] |

| Molecular Formula | C23H39N9O10[1] |

| Molecular Weight | 601.61 g/mol [1] |

| Appearance | White to off-white solid powder[1] |

| Solubility | Soluble in water and DMSO (~50 mg/mL)[1] |

| Isoelectric Point (pI) | ~4.0 (Calculated) |

Synthesis and Purification

The synthesis of H-Gly-Arg-Ala-Asp-Ser-Pro-OH is typically achieved through solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy. This methodology involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

-

Resin Preparation: A pre-loaded Fmoc-Pro-Wang resin is swelled in N,N-dimethylformamide (DMF) for 30 minutes.

-

Fmoc Deprotection: The Fmoc protecting group is removed from the proline residue by treating the resin with 20% piperidine in DMF for 20 minutes. The resin is then washed thoroughly with DMF.

-

Amino Acid Coupling: The next Fmoc-protected amino acid (Fmoc-Ser(tBu)-OH) is activated with a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF. The activated amino acid is then added to the resin and allowed to react for 2 hours to form the peptide bond. The resin is subsequently washed with DMF.

-

Chain Elongation: Steps 2 and 3 are repeated for each subsequent amino acid in the sequence (Asp(OtBu), Ala, Arg(Pbf), Gly).

-

Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups (tBu, OtBu, Pbf) are removed simultaneously. This is achieved by treating the resin with a cleavage cocktail, typically consisting of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS) for 2-3 hours.

-

Peptide Precipitation: The cleaved peptide is precipitated from the cleavage cocktail using cold diethyl ether and collected by centrifugation.

-

Lyophilization: The crude peptide is dissolved in a minimal amount of water/acetonitrile mixture and lyophilized to obtain a white powder.

Experimental Protocol: Purification by RP-HPLC

The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

-

Sample Preparation: The lyophilized crude peptide is dissolved in a minimal amount of solvent A (e.g., 0.1% TFA in water).

-

Chromatography: The sample is injected onto a preparative C18 column. A linear gradient of solvent B (e.g., 0.1% TFA in acetonitrile) is used for elution. A typical gradient might be from 5% to 65% solvent B over 30 minutes.

-

Fraction Collection: Fractions are collected based on the UV absorbance at 214 nm and 280 nm.

-

Purity Analysis: The purity of the collected fractions is assessed by analytical RP-HPLC.

-

Lyophilization: Fractions with the desired purity (>95%) are pooled and lyophilized to yield the final purified peptide.

Characterization

The identity and purity of the synthesized H-Gly-Arg-Ala-Asp-Ser-Pro-OH are confirmed by mass spectrometry and NMR spectroscopy.

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the peptide. The expected monoisotopic mass and the major observed ions are listed in Table 2.

| Parameter | Expected Value |

| Monoisotopic Mass | 601.2820 Da |

| [M+H]+ | 602.2893 m/z |

| [M+2H]2+ | 301.6483 m/z |

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR spectroscopy is used to confirm the structure of the peptide and the presence of all constituent amino acids. The spectrum will show characteristic chemical shifts for the protons of each amino acid residue. For a more detailed structural analysis, 2D NMR techniques such as COSY and TOCSY can be employed to assign all proton resonances.

Biological Activity and Mechanism of Inaction

The defining characteristic of H-Gly-Arg-Ala-Asp-Ser-Pro-OH is its inability to bind to integrins, in stark contrast to the RGD motif. This is attributed to the substitution of glycine with alanine.

The RGD-Integrin Interaction

The binding of the RGD motif to integrins is a highly specific interaction. The aspartic acid (Asp) residue's carboxyl group coordinates with a divalent cation (typically Mg2+ or Mn2+) in the Metal Ion-Dependent Adhesion Site (MIDAS) of the integrin's β subunit. The arginine (Arg) residue's guanidinium group fits into a negatively charged pocket on the α subunit. The glycine (Gly) residue, lacking a side chain, allows for the necessary conformational flexibility of the peptide backbone to adopt the correct orientation for optimal binding.

Structural Basis for GRADSP Inactivity

The substitution of glycine with alanine introduces a methyl group as a side chain. This seemingly minor change has significant steric and conformational consequences. The methyl group of alanine restricts the conformational freedom of the peptide backbone, preventing it from adopting the precise hairpin-like turn required for the Arg and Asp side chains to simultaneously engage their respective binding pockets on the integrin. This steric hindrance disrupts the critical geometry needed for high-affinity binding.

Quantitative Comparison of Integrin Binding

The difference in binding affinity between GRGDSP and GRADSP is substantial. Cell adhesion assays and competitive binding assays are used to quantify this difference. Table 3 presents a summary of typical half-maximal inhibitory concentration (IC50) values for GRGDSP against various integrins, while GRADSP generally shows no significant inhibition at comparable concentrations.

| Peptide | Integrin Subtype | IC50 (nM) |

| GRGDSP | αvβ3 | 12 - 89[2] |

| GRGDSP | αvβ5 | 167 - 580[2] |

| GRGDSP | α5β1 | 34 - 335[2] |

| GRADSP | αvβ3, αvβ5, α5β1 | > 10,000 |

Note: IC50 values can vary depending on the specific assay conditions.

Experimental Application: Cell Adhesion Assay

H-Gly-Arg-Ala-Asp-Ser-Pro-OH is used as a negative control in cell adhesion assays to demonstrate the specificity of RGD-mediated cell attachment.

Experimental Protocol: Cell Adhesion Inhibition Assay

-

Plate Coating: 96-well plates are coated with an RGD-containing ECM protein (e.g., fibronectin or vitronectin) overnight at 4°C.

-

Cell Preparation: Adherent cells (e.g., HeLa cells or human dermal fibroblasts) are detached, washed, and resuspended in a serum-free medium.

-

Peptide Incubation: Cells are pre-incubated with varying concentrations of the test peptide (e.g., GRGDSP) or the negative control peptide (GRADSP) for 30 minutes at 37°C.

-

Cell Seeding: The cell-peptide suspensions are added to the pre-coated wells and incubated for 1-2 hours at 37°C to allow for cell adhesion.

-

Washing: Non-adherent cells are removed by gentle washing with phosphate-buffered saline (PBS).

-

Quantification: Adherent cells are fixed and stained (e.g., with crystal violet). The stain is then solubilized, and the absorbance is read on a plate reader to quantify the number of attached cells.

Conclusion

References

Preliminary Studies of H-Gly-Arg-Ala-Asp-Ser-Pro-OH in Cell Culture: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthetic peptide H-Gly-Arg-Ala-Asp-Ser-Pro-OH (GRGDSP) is a well-characterized motif derived from fibronectin that plays a crucial role in cell adhesion.[1] Its recognition by various integrins, a family of transmembrane cell surface receptors, makes it a valuable tool in cell culture for studying a wide range of cellular processes.[2][3] This technical guide provides an in-depth overview of preliminary studies involving GRGDSP in cell culture, focusing on quantitative data, detailed experimental protocols, and the underlying signaling pathways. The information presented here is intended to assist researchers in designing and implementing their own studies with this versatile peptide.

Data Presentation

The following tables summarize quantitative data from key studies on the effects of GRGDSP on various cell types.

Table 1: Effect of GRGDSP Surface Density on Endothelial Cell (EC) Function

| GRGDSP Surface Density (pmol/cm²) | EC Adhesion and Spreading | EC Proliferation | EC Migration Speed and Persistence | ERK Activation |

| ~0 | Baseline | Not sensitive to density | Baseline | Baseline |

| 0.2 | Increased | Not sensitive to density | Dropped quickly | Activated |

| 0.8 | Increased | Not sensitive to density | Reached a plateau | Activated |

| 1.5 | Reached a plateau | Not sensitive to density | Slower, gradual decrease | Activated |

| >2.8 | Increased further | Not sensitive to density | Slower, gradual decrease | Activated |

Data synthesized from a study on interpenetrating polymer networks.[4]

Table 2: Effect of Soluble GRGDSP on Fibroblast Adhesion

| Cell Type | Substrate | Soluble GRGDSP Concentration (mg/mL) | Observation |

| Normal Rat Kidney (NRK) Fibroblasts | Tissue Culture Plastic | 1 | Detachment of cells observed over 3 hours.[5] |

| Cardiac Fibroblasts | Silicone Membranes | Not specified | Enhanced adhesion compared to native silicone.[6] |

Table 3: Effect of Immobilized GRGDSP on Neural Stem Cell (NSC) Behavior

| Peptide | Substrate | Observation after 5 days in culture |

| GRGDSP | Phospholipid Bilayers | Formation of neurosphere-like aggregates. |

Experimental Protocols

This section provides detailed methodologies for key experiments involving GRGDSP.

Protocol 1: Cell Adhesion Assay with Immobilized GRGDSP

This protocol describes how to assess cell adhesion to a surface coated with GRGDSP.

Materials:

-

GRGDSP peptide

-

Tissue culture plates (e.g., 96-well)

-

Phosphate-buffered saline (PBS)

-

Cell type of interest (e.g., endothelial cells, fibroblasts)

-

Serum-free cell culture medium

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Staining solution (e.g., 0.5% Crystal Violet in 20% methanol)

-

Destaining solution (e.g., 10% acetic acid)

-

Microplate reader

Procedure:

-

Surface Coating:

-

Dissolve GRGDSP in sterile PBS to the desired coating concentration (e.g., 1-100 µg/mL).

-

Add the peptide solution to the wells of the tissue culture plate and incubate overnight at 4°C.

-

The following day, aspirate the peptide solution and wash the wells three times with sterile PBS to remove any unbound peptide.

-

Allow the plates to air dry in a sterile environment.

-

-

Cell Seeding:

-

Harvest and resuspend the cells in serum-free medium to a concentration of 1 x 10^5 cells/mL.

-

Add 100 µL of the cell suspension to each well of the GRGDSP-coated and control (uncoated) plates.

-

Incubate the plates at 37°C in a humidified incubator with 5% CO2 for a predetermined time (e.g., 1-3 hours).

-

-

Washing and Fixation:

-

Gently wash the wells twice with PBS to remove non-adherent cells.

-

Add 100 µL of fixation solution to each well and incubate for 15 minutes at room temperature.

-

Aspirate the fixation solution and wash the wells twice with PBS.

-

-

Staining and Quantification:

-

Add 100 µL of Crystal Violet staining solution to each well and incubate for 20 minutes at room temperature.

-

Aspirate the staining solution and wash the wells thoroughly with distilled water until the water runs clear.

-

Allow the plates to air dry completely.

-

Add 100 µL of destaining solution to each well and incubate for 15 minutes on a shaker to solubilize the stain.

-

Measure the absorbance of each well at 570 nm using a microplate reader. The absorbance is directly proportional to the number of adherent cells.

-

Protocol 2: Competitive Inhibition of Cell Adhesion with Soluble GRGDSP

This protocol is used to demonstrate the specificity of cell adhesion to a substrate (e.g., fibronectin) via RGD-binding integrins.

Materials:

-

Soluble GRGDSP peptide

-

Control peptide (e.g., GRGESP)

-

Substrate-coated tissue culture plates (e.g., fibronectin-coated)

-

Cell type of interest

-

Serum-free cell culture medium

-

Other materials as listed in Protocol 1

Procedure:

-

Cell Preparation:

-

Harvest and resuspend cells in serum-free medium.

-

Prepare cell suspensions containing different concentrations of soluble GRGDSP or the control peptide (e.g., 0.1, 1, 10, 100 µg/mL).

-

Incubate the cell suspensions with the peptides for 30 minutes at 37°C.

-

-

Cell Seeding and Adhesion Assay:

-

Seed the pre-incubated cell suspensions onto the substrate-coated plates.

-

Follow steps 2-4 of the Cell Adhesion Assay protocol (Protocol 1) to quantify cell adhesion. A decrease in cell adhesion in the presence of soluble GRGDSP indicates competitive inhibition.

-

Protocol 3: Cell Proliferation Assay

This protocol outlines a general method to assess the effect of GRGDSP on cell proliferation using a colorimetric assay like the MTT assay.

Materials:

-

GRGDSP-coated tissue culture plates (prepared as in Protocol 1)

-

Cell type of interest

-

Complete cell culture medium (with serum)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed a low density of cells (e.g., 2,000-5,000 cells/well) in complete medium onto the GRGDSP-coated and control plates.

-

-

Incubation:

-

Incubate the plates for the desired period to allow for cell proliferation (e.g., 24, 48, 72 hours).

-

-

MTT Assay:

-

At each time point, add 10 µL of MTT solution to each well.

-

Incubate the plates for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Incubate for a further 15-30 minutes at room temperature with gentle shaking.

-

-

Quantification:

-

Measure the absorbance of each well at 570 nm. The absorbance is proportional to the number of viable, proliferating cells.

-

Signaling Pathways and Experimental Workflows

The interaction of GRGDSP with integrins triggers intracellular signaling cascades that regulate various cellular functions.

GRGDSP-Integrin Signaling Pathway

The binding of immobilized GRGDSP to integrin receptors on the cell surface leads to the recruitment of various signaling and adaptor proteins to the cytoplasmic tails of the integrins. This clustering of proteins at sites of cell-matrix adhesion, known as focal adhesions, initiates a cascade of downstream signaling events. One of the key pathways activated is the Extracellular signal-Regulated Kinase (ERK) pathway, which is involved in regulating cell proliferation, survival, and differentiation.[4]

Caption: GRGDSP-Integrin mediated activation of the ERK signaling pathway.

Experimental Workflow for Studying GRGDSP Effects

The following diagram illustrates a typical workflow for investigating the effects of GRGDSP on cell behavior.

Caption: A logical workflow for investigating cellular responses to GRGDSP.

Conclusion

The H-Gly-Arg-Ala-Asp-Ser-Pro-OH peptide is a powerful tool for modulating cell behavior in vitro. By mimicking the cell-binding domain of fibronectin, it provides a means to study and control cell adhesion, proliferation, and migration. The data and protocols presented in this guide offer a solid foundation for researchers to explore the diverse applications of GRGDSP in their own cell culture systems. Further investigations can build upon these preliminary studies to delve deeper into the intricate signaling networks governed by integrin-mediated cell-matrix interactions and to develop novel biomaterials and therapeutic strategies.

References

- 1. Cell viability, adhesion, and aggregation assays [bio-protocol.org]

- 2. qyaobio.com [qyaobio.com]

- 3. researchgate.net [researchgate.net]

- 4. Regulation of endothelial cell function by GRGDSP peptide grafted on interpenetrating polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. GRGDSP peptide-bound silicone membranes withstand mechanical flexing in vitro and display enhanced fibroblast adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Protocol for Utilizing GRADSP as a Negative Control in Competitive Binding Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Competitive binding assays are fundamental in drug discovery and molecular biology for quantifying the interaction between a ligand and a receptor. The specificity of this interaction is paramount, necessitating the use of appropriate controls to validate the experimental results. In the context of integrin-mediated cell adhesion, the Arg-Gly-Asp (RGD) tripeptide sequence is a well-established recognition motif. The GRGDSP peptide is commonly used to study the binding of various molecules to RGD-dependent integrins. To ensure that the observed binding inhibition is specific to the RGD sequence, a negative control peptide is essential. The GRADSP peptide, which contains an Alanine (A) substitution for Glycine (G) in the RGD motif, serves as an excellent negative control. This substitution disrupts the canonical RGD binding motif, significantly reducing its affinity for integrins. This application note provides a detailed protocol for the use of GRADSP as a negative control in a competitive binding assay targeting αvβ3 integrin.

Signaling Pathway: Integrin-Mediated Adhesion and Signaling

Integrins are transmembrane heterodimeric receptors that mediate cell-matrix and cell-cell adhesion. Upon binding to extracellular matrix (ECM) components containing the RGD motif, integrins cluster and activate intracellular signaling cascades. A key initial event is the recruitment and autophosphorylation of Focal Adhesion Kinase (FAK) at tyrosine residue 397. This phosphorylation creates a binding site for the SH2 domain of the Src proto-oncogene tyrosine-protein kinase (Src). The formation of the FAK-Src complex leads to the phosphorylation of other downstream targets, including paxillin and p130Cas, which in turn regulate the actin cytoskeleton, leading to changes in cell shape, migration, and proliferation.[1][2][3][4][5]

Caption: Integrin signaling cascade upon RGD binding.

Experimental Workflow: Competitive ELISA

The following diagram outlines the general workflow for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) to assess the binding of a test compound to an RGD-dependent integrin, using GRGDSP as a competitor and GRADSP as a negative control.

Caption: Workflow for a competitive binding ELISA.

Experimental Protocol: Competitive ELISA for αvβ3 Integrin

This protocol details a competitive ELISA to determine the inhibitory potential of a test compound on the interaction between αvβ3 integrin and an RGD-containing ligand. GRGDSP is used as a positive control for inhibition, and GRADSP is used as a negative control.

Materials:

-

High-binding 96-well microplate

-

Purified human αvβ3 integrin

-

Coating Buffer (e.g., 50 mM Sodium Carbonate, pH 9.6)

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Blocking Buffer (e.g., 3% BSA in PBS)

-

Assay Buffer (e.g., 1% BSA in PBS)

-

Biotinylated-GRGDSP (labeled ligand)

-

Test Compound

-

GRGDSP peptide (unlabeled positive control)

-

GRADSP peptide (unlabeled negative control)

-

Streptavidin-HRP conjugate

-

TMB Substrate Solution

-

Stop Solution (e.g., 2N H₂SO₄)

-

Microplate reader

Procedure:

-

Plate Coating:

-

Dilute purified αvβ3 integrin to a final concentration of 1-10 µg/mL in Coating Buffer.

-

Add 100 µL of the diluted integrin solution to each well of the 96-well plate.

-

Incubate overnight at 4°C.

-

-

Blocking:

-

Aspirate the coating solution from the wells.

-

Wash the wells three times with 200 µL of Wash Buffer per well.

-

Add 200 µL of Blocking Buffer to each well.

-

Incubate for 1-2 hours at room temperature.

-

-

Competitive Binding:

-

Prepare serial dilutions of the test compound, GRGDSP, and GRADSP in Assay Buffer. A typical starting concentration for the peptides would be in the millimolar range, with subsequent dilutions covering a broad concentration range.

-

Dilute the Biotinylated-GRGDSP to a predetermined optimal concentration in Assay Buffer.

-

Aspirate the Blocking Buffer and wash the wells three times with Wash Buffer.

-

Add 50 µL of the diluted test compound, GRGDSP, or GRADSP to the appropriate wells.

-

Add 50 µL of the diluted Biotinylated-GRGDSP to all wells (except for the blank).

-

Incubate for 2 hours at room temperature with gentle agitation.

-

-

Detection:

-

Aspirate the solutions from the wells and wash three times with Wash Buffer.

-

Add 100 µL of Streptavidin-HRP conjugate, diluted in Assay Buffer according to the manufacturer's instructions, to each well.

-

Incubate for 1 hour at room temperature.

-

Aspirate the Streptavidin-HRP solution and wash the wells five times with Wash Buffer.

-

Add 100 µL of TMB Substrate Solution to each well.

-

Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development.

-

Add 50 µL of Stop Solution to each well to stop the reaction.

-

-

Data Acquisition:

-

Read the absorbance of each well at 450 nm using a microplate reader.

-

Data Presentation

The results of the competitive binding assay can be summarized by calculating the half-maximal inhibitory concentration (IC50) for each competitor. The IC50 value represents the concentration of a competitor that is required to inhibit 50% of the binding of the labeled ligand.

| Competitor | Target | Assay Type | IC50 Value |

| GRGDSP | αvβ3 Integrin | Competitive Protein Chip Assay | 1968.73 ± 444.32 nM[6][7] |

| GRADSP | αvβ3 Integrin | Competitive Protein Chip Assay | > 100,000 nM (Expected) |

Note: The IC50 for GRADSP is expected to be significantly higher than that of GRGDSP, indicating its low affinity for the integrin. A specific published IC50 value for GRADSP in this exact assay was not found in the searched literature; the value provided is an expected result based on its function as a negative control.

Conclusion

The use of GRADSP as a negative control is crucial for validating the specificity of RGD-mediated interactions in competitive binding assays. By demonstrating that a single amino acid substitution outside the core Asp residue of the RGD motif abrogates binding, researchers can confidently attribute the inhibitory effects of their test compounds to specific interactions with the integrin's RGD-binding site. This rigorous approach is essential for the accurate characterization of potential therapeutic agents targeting integrin signaling pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. Signal Transduction Mechanisms of Focal Adhesions: Src and FAK-Mediated Cell Response [imrpress.com]

- 3. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.biologists.com [journals.biologists.com]

- 5. researchgate.net [researchgate.net]

- 6. Site-specific inhibition of integrin alpha v beta 3-vitronectin association by a ser-asp-val sequence through an Arg-Gly-Asp-binding site of the integrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols: H-Gly-Arg-Ala-Asp-Ser-Pro-OH (GRGDSP) in Fibronectin Blocking Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hexapeptide H-Gly-Arg-Gly-Asp-Ser-Pro-OH (GRGDSP) is a synthetic peptide that contains the Arg-Gly-Asp (RGD) sequence, a key recognition motif for integrin binding found in extracellular matrix (ECM) proteins like fibronectin.[1] Integrins, a family of transmembrane receptors, mediate cell-matrix adhesion, which is crucial for various cellular processes including survival, proliferation, migration, and differentiation. The RGD sequence in fibronectin is recognized by several integrins, including α5β1 and αv-class integrins.[2][3] By mimicking this binding site, GRGDSP acts as a competitive antagonist, effectively blocking the interaction between fibronectin and its cellular receptors. This property makes GRGDSP an invaluable tool in cell biology research and a potential therapeutic agent for targeting pathological processes involving cell adhesion, such as cancer metastasis and thrombosis.[4]

These application notes provide a comprehensive overview of the use of GRGDSP in fibronectin blocking experiments, including its mechanism of action, detailed experimental protocols, and relevant quantitative data.

Mechanism of Action

The GRGDSP peptide competitively inhibits the binding of fibronectin to integrin receptors on the cell surface. Integrin-mediated adhesion to fibronectin triggers a cascade of intracellular signaling events, initiating with the clustering of integrins and the recruitment of signaling proteins to form focal adhesions.[5] Key signaling molecules involved in this pathway include Focal Adhesion Kinase (FAK) and the small GTPase RhoA.

Upon fibronectin binding, FAK is autophosphorylated, creating docking sites for other signaling proteins, which in turn activates downstream pathways such as the MAPK/ERK pathway, influencing gene expression and cell proliferation.[5] RhoA activation is also modulated by fibronectin-integrin interactions, playing a critical role in cytoskeleton organization, stress fiber formation, and cell migration.[2] By blocking the initial fibronectin-integrin interaction, GRGDSP effectively inhibits these downstream signaling events, leading to reduced cell adhesion, altered cell morphology, and decreased cell migration.

Quantitative Data Summary

The inhibitory effect of GRGDSP on cell adhesion and integrin binding is concentration-dependent. The half-maximal inhibitory concentration (IC50) varies depending on the cell type, the specific integrin involved, and the experimental conditions.

| Parameter | Cell Type/Integrin | Value | Reference |

| IC50 for Osteoclast Retraction | Chick Osteoclasts | 210.0 ± 14.4 µM | [6] |

| IC50 for Osteoclast Retraction | Rat Osteoclasts | 191.4 ± 13.7 µM | [6] |

| Effective Concentration for Adhesion Inhibition | Human Hepatocellular Carcinoma (HLE) cells | 0.1 - 2.0 mg/mL | [4] |

| Concentration for Delayed Adhesion | Human Fibroblasts | 0.5 mg/mL | [7] |

| Concentration for Inhibition of Resorption | Rat Osteoclasts | 400 µM | [6] |

Experimental Protocols

Here, we provide detailed protocols for key experiments utilizing GRGDSP to block fibronectin-mediated cellular processes.

Cell Adhesion Assay

This assay quantifies the ability of GRGDSP to inhibit cell attachment to a fibronectin-coated surface.

Materials:

-

H-Gly-Arg-Ala-Asp-Ser-Pro-OH (GRGDSP) peptide

-

Control peptide (e.g., GRGESP)

-

Fibronectin

-

96-well tissue culture plates

-

Cell line of interest (e.g., Human Fibroblasts, HLE cells)

-

Serum-free cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Cell stain (e.g., Crystal Violet) or a cell viability reagent (e.g., MTS)

-

Plate reader

Procedure:

-

Plate Coating:

-

Coat the wells of a 96-well plate with fibronectin at a concentration of 1-10 µg/mL in PBS.

-

Incubate overnight at 4°C or for 2 hours at 37°C.

-

Wash the wells three times with PBS to remove unbound fibronectin.

-

Block non-specific binding by incubating with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour at 37°C.

-

Wash the wells three times with PBS.

-

-

Cell Preparation:

-

Harvest cells using Trypsin-EDTA and resuspend in serum-free medium.

-

Centrifuge the cells and resuspend in serum-free medium to a final concentration of 1 x 10^5 cells/mL.

-

-

Inhibition Assay:

-

Prepare serial dilutions of GRGDSP and the control peptide in serum-free medium. A typical concentration range is 10 µM to 1 mM.

-

Add 50 µL of the peptide solutions to the fibronectin-coated wells.

-

Add 50 µL of the cell suspension to each well.

-

Incubate the plate for 1-2 hours at 37°C in a CO2 incubator.

-

-

Quantification:

-

Gently wash the wells twice with PBS to remove non-adherent cells.

-

Quantify the number of adherent cells using one of the following methods:

-

Crystal Violet Staining:

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Stain with 0.1% Crystal Violet solution for 20 minutes.

-

Wash thoroughly with water and air dry.

-

Solubilize the stain with 10% acetic acid.

-

Measure the absorbance at 595 nm using a plate reader.

-

-

MTS Assay:

-

Add MTS reagent to the wells according to the manufacturer's instructions.

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm.

-

-

-

Cell Migration (Transwell) Assay

This assay assesses the effect of GRGDSP on cell migration through a porous membrane towards a chemoattractant.

Materials:

-

Transwell inserts (8 µm pore size) for 24-well plates

-

GRGDSP and control peptides

-

Chemoattractant (e.g., 10% Fetal Bovine Serum)

-

Cell line of interest

-

Serum-free medium

-

Cotton swabs

-

Methanol

-

Crystal Violet stain

Procedure:

-

Cell Preparation:

-

Serum-starve the cells for 12-24 hours prior to the assay.

-

Harvest and resuspend the cells in serum-free medium at a concentration of 5 x 10^5 cells/mL.

-

-

Migration Assay:

-

Add 600 µL of medium containing the chemoattractant to the lower chamber of the 24-well plate.

-

In the upper chamber of the Transwell insert, add 100 µL of the cell suspension pre-incubated with various concentrations of GRGDSP or control peptide.

-

Incubate for 4-24 hours at 37°C in a CO2 incubator, allowing cells to migrate through the membrane.

-

-

Quantification:

-

Remove the Transwell inserts from the wells.

-

Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.

-

Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.

-

Stain the cells with 0.5% Crystal Violet for 20 minutes.

-

Gently wash the inserts with water.

-

Count the number of migrated cells in several random fields under a microscope.

-

Competitive ELISA for Fibronectin-Integrin Binding

This assay provides a quantitative measure of the ability of GRGDSP to compete with fibronectin for binding to purified integrin receptors.

Materials:

-

Purified integrin receptor (e.g., α5β1)

-

Biotinylated fibronectin

-

Streptavidin-HRP

-

GRGDSP and control peptides

-

96-well ELISA plates

-

Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

TMB substrate

-

Stop solution (e.g., 2N H2SO4)

-

Plate reader

Procedure:

-

Plate Coating:

-

Coat the wells of a 96-well ELISA plate with the purified integrin receptor (1-5 µg/mL in coating buffer) overnight at 4°C.

-

Wash the wells three times with wash buffer.

-

Block the wells with blocking buffer for 2 hours at room temperature.

-

Wash the wells three times with wash buffer.

-

-

Competition Assay:

-

Prepare serial dilutions of GRGDSP and control peptides in binding buffer (e.g., Tris-buffered saline with 1 mM MnCl2).

-

Add the peptide solutions to the wells.

-

Immediately add a constant concentration of biotinylated fibronectin to all wells.

-

Incubate for 2 hours at room temperature.

-

-

Detection:

-

Wash the wells three times with wash buffer.

-